Melamine cyanurate

Descripción

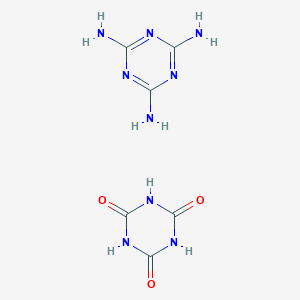

Structure

2D Structure

Propiedades

IUPAC Name |

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXQUJXLSSJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76067-50-0 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76067-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3068043 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16133-31-6, 37640-57-6 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine cyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Melamine Cyanurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine (B1676169) cyanurate (MCA), a halogen-free flame retardant, is a salt formed through the reaction of melamine and cyanuric acid. Its efficacy in polymers, particularly polyamides, is attributed to its unique thermal decomposition behavior. Understanding the intricate mechanism of this decomposition is paramount for optimizing its flame-retardant properties and for the development of advanced, safer materials. This technical guide provides a comprehensive overview of the core thermal decomposition mechanism of melamine cyanurate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The primary flame-retardant action of this compound is an elegant, multi-faceted process that occurs in both the gas and condensed phases. When exposed to high temperatures, MCA initiates an endothermic decomposition, absorbing significant heat from the surrounding environment and thereby cooling the substrate.[1] This initial decomposition is followed by the release of non-combustible gases that dilute the flammable volatiles and oxygen in the flame zone, effectively smothering the combustion process.[1] Furthermore, in certain polymer systems, the decomposition products can promote the formation of a stable, insulating char layer that acts as a physical barrier, further hindering heat and mass transfer.[1][2]

The Core Thermal Decomposition Mechanism

The thermal degradation of this compound is a sequential process that can be elucidated through techniques such as Thermogravimetric Analysis (TGA), Fourier Transform Infrared Spectroscopy (FTIR), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The decomposition pathway can be broadly categorized into three overlapping stages:

Stage 1: Dissociation into Melamine and Cyanuric Acid

The initial and most critical step in the thermal decomposition of this compound is its endothermic dissociation into its constituent components: melamine and cyanuric acid. This process typically begins at temperatures above 320°C.[3] The decomposition absorbs heat, which cools the polymer substrate.[4]

Stage 2: Decomposition of Cyanuric Acid and Sublimation of Melamine

Following the initial dissociation, cyanuric acid becomes unstable and decomposes. At temperatures around 320°C, cyanuric acid primarily decomposes into isocyanic acid (HNCO).[5] Concurrently, melamine begins to sublimate at approximately 276°C, a process that becomes rapid between 290°C and 410°C.[4][6] A significant portion of the melamine enters the gas phase intact.

Stage 3: Secondary Reactions and Formation of Stable Condensates

The sublimated melamine and the decomposition products of cyanuric acid undergo further reactions at elevated temperatures. Melamine in the gas phase can decompose, releasing non-flammable gases like ammonia (B1221849) (NH₃).[7] This dilutes the fuel and oxygen concentration at the flame front.[8] In the condensed phase, melamine can undergo a series of condensation reactions with the elimination of ammonia to form more thermally stable, cross-linked structures such as melam, melem, and ultimately, melon.[9] These condensed-phase products contribute to the formation of a protective char layer.[2]

The overall decomposition can be summarized as a single, significant weight loss event. TGA data shows that the initial weight loss for this compound starts at approximately 334°C and concludes around 417°C, resulting in a weight loss of about 88.25%.[10] The maximum rate of decomposition is observed at approximately 405°C.[11]

Quantitative Data Presentation

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound, primarily derived from Thermogravimetric Analysis (TGA).

| Parameter | Value | Reference |

| Onset Decomposition Temperature (Tonset) | ~325 - 370°C | [9][11] |

| Temperature of Maximum Decomposition Rate | ~405°C | [11] |

| Main Decomposition Temperature Range | 334 - 417°C | [10] |

| Mass Loss during Main Decomposition | ~88.25% | [10] |

| Char Residue at 800°C | ~1.2% | [9] |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of analytical techniques is employed. Below are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of dry this compound powder into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.[12]

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages.

-

Evolved Gas Analysis by TGA-FTIR

-

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

-

Instrumentation: A thermogravimetric analyzer coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.

-

Procedure:

-

Follow the TGA procedure as outlined above.

-

Maintain the heated transfer line and the gas cell of the FTIR spectrometer at a constant temperature (e.g., 250°C) to prevent condensation of the evolved gases.[13]

-

Continuously transfer the evolved gases from the TGA furnace to the FTIR gas cell.

-

Acquire FTIR spectra of the evolved gases at regular intervals throughout the TGA experiment.

-

Correlate the evolution of specific gases (identified by their characteristic infrared absorption bands, e.g., ammonia, isocyanic acid) with the mass loss events observed in the TGA curve.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the individual volatile and semi-volatile compounds produced during the rapid thermal decomposition (pyrolysis) of this compound.

-

Instrumentation: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Procedure:

-

Place a small amount of this compound (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

-

Introduce the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 600°C) under an inert atmosphere (e.g., helium).

-

Directly transfer the pyrolysis products to the GC injection port.

-

Separate the components using a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient (e.g., start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min).

-

Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

-

Mandatory Visualization

Caption: A simplified schematic of the major steps in the thermal decomposition of this compound.

Caption: A typical experimental workflow for the comprehensive thermal analysis of this compound.

References

- 1. Cyanuric_acid [chemeurope.com]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. US5087431A - Catalytic decomposition of cyanuric acid and use of product to reduce nitrogen oxide emissions - Google Patents [patents.google.com]

- 4. Deposition of triazine-based graphitic carbon nitride via plasma-induced polymerisation of melamine - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA00491G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. archimer.ifremer.fr [archimer.ifremer.fr]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. tainstruments.com [tainstruments.com]

- 13. americanlaboratory.com [americanlaboratory.com]

The Core Working Principle of Melamine Cyanurate as a Flame Retardant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine (B1676169) cyanurate (MCA) has emerged as a highly effective, halogen-free flame retardant, particularly for polymers such as polyamides (PA6 and PA66). Its prominence in the field is attributed to its excellent thermal stability, low smoke emission, and favorable environmental profile. This technical guide provides a comprehensive overview of the fundamental working principles of MCA, detailing its thermal decomposition, and its multifaceted flame retardant actions in both the gas and condensed phases. The information presented herein is supported by quantitative data from key flammability tests, detailed experimental protocols, and visual representations of the underlying chemical and physical processes.

The Multi-faceted Flame Retardant Mechanism of Melamine Cyanurate

The efficacy of this compound as a flame retardant stems from a combination of physical and chemical actions that occur upon thermal decomposition. These actions synergistically interrupt the self-sustaining combustion cycle of the polymer. The primary mechanisms can be categorized as follows:

-

Endothermic Decomposition: When exposed to high temperatures, MCA undergoes an endothermic decomposition process. This decomposition absorbs a significant amount of heat from the polymer matrix, thereby cooling the substrate and slowing down the rate of pyrolysis. This "heat sink" effect delays the generation of flammable volatile compounds that fuel the fire.[1][2]

-

Gas Phase Flame Retardancy: Upon decomposition, MCA releases a mixture of non-combustible gases, primarily nitrogen (N₂) and ammonia (B1221849) (NH₃), into the gas phase. These inert gases dilute the concentration of flammable gases and oxygen in the flame zone, effectively suffocating the flame. This dilution effect reduces the flame temperature and inhibits the chemical chain reactions of combustion.

-

Condensed Phase Flame Retardancy: In the solid, or condensed phase, the decomposition products of MCA interact with the degrading polymer to promote the formation of a stable, insulating char layer. This char acts as a physical barrier, shielding the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the polymer surface. Furthermore, it hinders the escape of flammable pyrolysis products from the polymer into the gas phase.[1]

Thermal Decomposition Pathway

The flame retardant action of this compound is initiated by its thermal decomposition. MCA is a salt formed from melamine and cyanuric acid, held together by an extensive network of hydrogen bonds. This structure provides significant thermal stability up to approximately 320°C.[2] Above this temperature, it decomposes into its constituent components, melamine and cyanuric acid, which then undergo further degradation.

-

Melamine Decomposition: Melamine sublimes and decomposes to form various condensation products like melam, melem, and melon, with the release of ammonia (NH₃).[3]

-

Cyanuric Acid Decomposition: Cyanuric acid can tautomerize to isocyanic acid and also decomposes, contributing to the release of non-flammable gases.

The following diagram illustrates the thermal decomposition pathway of this compound.

Caption: Thermal decomposition pathway of this compound.

Gas Phase Working Principle

In the gas phase, the primary flame retardant action of this compound is the dilution of the fuel and oxidant, and the chemical quenching of the flame. The release of non-combustible gases like ammonia and nitrogen from the decomposition of melamine and cyanuric acid displaces oxygen and the flammable polymer volatiles in the combustion zone. This reduces the concentration of reactants and lowers the flame temperature, thereby slowing down the combustion reactions.

The following diagram illustrates the gas phase flame retardant mechanism.

Caption: Gas phase flame retardant mechanism of MCA.

Condensed Phase Working Principle

In the condensed phase, the decomposition products of this compound interact with the degrading polymer, particularly polyamides, to promote the formation of a stable and insulating char layer. The cyanuric acid can react with the polymer chains, leading to cross-linking and the formation of a thermally stable, carbonaceous residue. This char layer acts as a barrier, protecting the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.

The following diagram illustrates the condensed phase flame retardant mechanism.

Caption: Condensed phase flame retardant mechanism of MCA.

Quantitative Data on Flame Retardant Performance

The effectiveness of this compound as a flame retardant is quantified using various standard fire tests. The following tables summarize typical data for polyamide 6 (PA6) with and without MCA.

Table 1: Thermogravimetric Analysis (TGA) and Limiting Oxygen Index (LOI) Data for PA6 and PA6/MCA Composites

| Material | Tonset (°C) | Char Yield at 600°C (%) | LOI (%) |

| Neat PA6 | ~400 | < 1 | 21-23 |

| PA6 + 15% MCA | ~350 | > 5 | 30-34 |

Note: Tonset is the onset temperature of decomposition. Data is compiled from typical values reported in the literature.

Table 2: UL 94 Vertical Flammability Test Results for PA6 and PA6/MCA Composites

| Material | Thickness (mm) | UL 94 Rating | Dripping |

| Neat PA6 | 1.6 | V-2 | Flaming Drips |

| PA6 + 15% MCA | 1.6 | V-0 | No Dripping |

Note: V-0 indicates that burning stops within 10 seconds after two applications of a 10-second flame, and no flaming drips are observed. V-2 indicates that burning stops within 30 seconds, but flaming drips are allowed.

Table 3: Cone Calorimetry Data for PA6 and PA6/MCA Composites (Heat Flux: 35 kW/m²)

| Material | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

| Neat PA6 | ~60 | ~1000 | ~100 |

| PA6 + 15% MCA | ~50 | ~400 | ~60 |

Note: Cone calorimetry measures the heat release rate, a critical parameter in assessing fire hazard. Lower pHRR and THR values indicate better flame retardancy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition characteristics of the material.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of the material (typically 5-10 mg) is placed in a sample pan.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss.

-

-

Key Parameters Recorded: Onset temperature of decomposition (Tonset), temperature of maximum decomposition rate (Tmax), and residual mass (char yield) at a specific temperature.

Limiting Oxygen Index (LOI)

-

Objective: To determine the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the flaming combustion of a material.

-

Standard: ASTM D2863, ISO 4589-2.

-

Apparatus: An LOI instrument, consisting of a vertical glass column, gas flow meters, and an ignition source.

-

Procedure:

-

A vertically oriented specimen of standard dimensions is placed in the glass column.

-

A mixture of oxygen and nitrogen is flowed upwards through the column.

-

The top edge of the specimen is ignited with a flame.

-

The oxygen concentration is adjusted until the flame is just sustained for a specified period or burns a certain length of the specimen.

-

-

Key Parameter Recorded: The Limiting Oxygen Index, expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.

UL 94 Vertical Flammability Test

-

Objective: To evaluate the burning characteristics of a plastic material in response to a small open flame.

-

Standard: UL 94.

-

Apparatus: A UL 94 test chamber, a Bunsen burner, a timer, and a specimen holder.

-

Procedure:

-

A rectangular bar specimen is held vertically.

-

A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

-

Observations are made regarding whether flaming drips ignite a cotton patch placed below the specimen.

-

-

Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and the behavior of any drips.

Cone Calorimetry

-

Objective: To measure the heat release rate and other flammability properties of a material under controlled heat flux conditions.

-

Standard: ASTM E1354, ISO 5660.

-

Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell, an ignition system, and a gas analysis system.

-

Procedure:

-

A flat specimen of standard dimensions is placed horizontally on a load cell.

-

The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

-

The pyrolysis gases are ignited by a spark igniter.

-

The oxygen concentration in the exhaust gas stream is continuously measured to determine the heat release rate based on the principle of oxygen consumption.

-

-

Key Parameters Recorded: Time to ignition (TTI), heat release rate (HRR) as a function of time, peak heat release rate (pHRR), total heat release (THR), mass loss rate, and smoke production rate.

Conclusion

This compound is a versatile and effective halogen-free flame retardant that operates through a combination of gas phase and condensed phase mechanisms. Its endothermic decomposition, release of inert gases, and promotion of a protective char layer all contribute to its ability to significantly reduce the flammability of polymers like polyamide 6. The quantitative data from standard fire tests unequivocally demonstrate the enhanced fire safety performance of materials containing MCA. For researchers and professionals in materials science and product development, a thorough understanding of these working principles is crucial for the formulation of safer and more environmentally friendly materials.

References

synthesis of melamine cyanurate from melamine and cyanuric acid

An In-depth Examination of the Synthesis of Melamine (B1676169) Cyanurate from Melamine and Cyanuric Acid for Researchers and Drug Development Professionals.

Melamine cyanurate (MCA) is a halogen-free flame retardant formed from a 1:1 supramolecular complex of melamine and cyanuric acid.[1] The two molecules are held together by an extensive two-dimensional network of hydrogen bonds.[1] Its efficacy as a flame retardant, coupled with its low toxicity and smoke generation, has led to its widespread use in various polymers, particularly polyamides.[2][3][4] This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their applications.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main routes: aqueous-based precipitation, solid-state reaction, and hydrothermal/solvothermal methods. Each method offers distinct advantages concerning particle size control, purity, and scalability.

Aqueous-Based Precipitation

Aqueous-based precipitation is a widely employed method for synthesizing this compound due to its simplicity and scalability. This method generally involves the reaction of melamine and cyanuric acid in an aqueous medium, leading to the precipitation of the insoluble this compound complex.[5][6] Variations of this method include adjustments in temperature, pH, and the use of additives to control particle size and morphology.[7][8][9]

Experimental Protocol:

A representative aqueous precipitation synthesis is as follows:

-

Dispersion: Melamine and cyanuric acid are dispersed in purified water in a molar ratio of approximately 1:1 (e.g., 0.95-1.05:1).[7] The mass ratio of the reactants to water can range from 1:2 to 1:5.[7]

-

Reaction: The mixture is heated to a temperature between 40°C and 90°C and stirred for 1 to 6 hours.[7] In some protocols, the reaction is conducted at a higher temperature, such as 90-100°C for 1-2 hours.[7]

-

Filtration: The resulting slurry, containing the precipitated this compound, is filtered to separate the solid product from the mother liquor.[5][7] The filter cake typically contains 50% to 80% solid content.[7]

-

Washing: The filter cake is washed with water to remove any unreacted starting materials or impurities.

-

Drying: The washed product is dried in an oven, for example at 120°C, to obtain the final this compound powder.[8][9]

To control particle size and improve flowability, modifications such as the addition of a volatile base like ammonium (B1175870) hydroxide (B78521) during the reaction and subsequent spray drying of the product slurry have been reported.[6] Another patented method involves adjusting the pH to be highly acidic (≤1) with a strong mineral acid like HCl during the reaction.[8][9]

Solid-State Synthesis

Solid-state synthesis offers a solvent-free alternative for the production of this compound. This method involves the direct reaction of melamine and cyanuric acid powders at elevated temperatures.

Experimental Protocol:

A typical solid-state synthesis protocol is described below:

-

Mixing: Melamine and cyanuric acid powders are intimately mixed. The powders can be pre-milled to a desired particle size (e.g., an average particle size of around 3.94 μm).[7]

-

Heating: The powder mixture is heated in a suitable reactor, such as an electric heater, to a temperature ranging from 200°C to 500°C.[7] One specific example heats the mixture to 350°C for 1 hour.[7]

-

Granulation (Optional): In some processes, the powder mixture is granulated before heating to obtain a granular final product.[6][7]

-

Cooling and Milling: After the reaction, the product is cooled and may be milled to achieve the desired particle size distribution.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods provide a means to produce nano-sized this compound with controlled morphology. These methods involve reacting melamine and cyanuric acid in a closed system (autoclave or reactor) at elevated temperatures and pressures.

Experimental Protocol (Hydrothermal):

A representative hydrothermal synthesis protocol is as follows:

-

Preparation of Reaction Mixture: Melamine and cyanuric acid are added to distilled water in a mass ratio of 1:0.8-1.3.[10] A surfactant can be added to the mixture, with the amount being 0.5%-4% of the total mass of melamine and cyanuric acid.[10] The amount of distilled water is 10-40 times the total mass of the reactants.[10]

-

Hydrothermal Reaction: The mixture is placed in a hydrothermal reaction vessel and heated to a temperature between 120°C and 180°C for 1 to 5 hours.[10]

-

Cooling and Separation: The reactor is cooled to room temperature, and the resulting this compound slurry is centrifuged.[10]

-

Washing and Drying: The product is washed several times with distilled water and then dried under vacuum at 80°C for over 48 hours to yield nano-sized this compound powder.[10]

A time-dependent solvothermal synthesis at 180°C has also been reported to yield highly crystalline this compound.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods, providing a basis for comparison.

Table 1: Reaction Parameters for this compound Synthesis

| Synthesis Method | Reactant Ratio (Melamine:Cyanuric Acid) | Temperature (°C) | Time (hours) | Solvent |

| Aqueous Precipitation | 0.95-1.05:1 (molar)[7] | 40-90[7] | 1-6[7] | Water[7] |

| Aqueous Precipitation (Acidic) | 1:1 (molar)[8][9] | 80-95[9] | 0.17-0.5[9] | Water with HCl[8][9] |

| Solid-State | Not specified, typically equimolar | 200-500[7] | 1[7] | None[7] |

| Hydrothermal | 1:0.8-1.3 (mass)[10] | 120-180[10] | 1-5[10] | Water[10] |

| Solvothermal | Not specified | 180[11][12][13] | 12-36[11] | Water:Ethylene Glycol (1:1)[11] |

Table 2: Product Characteristics of this compound

| Synthesis Method | Purity (%) | Particle Size | Initial Decomposition Temp. (°C) |

| Aqueous Precipitation | 99.9[7] | D50 = 1.9 - 2.5 µm[7] | 301.3[7] |

| Solid-State | 99.2[7] | 4.83 µm (average)[7] | Not specified |

| Hydrothermal | Not specified | 40-200 nm[10] | Not specified |

| Evaporation of Aqueous Solution | Not specified | 3.067 µm (average)[14][15] | ~405.4 (melting point)[14] |

Visualizing the Synthesis and Pathways

Chemical Reaction Pathway

The formation of this compound is a self-assembly process driven by hydrogen bonding between one molecule of melamine and one molecule of cyanuric acid.

Caption: Formation of this compound from melamine and cyanuric acid.

Experimental Workflow: Aqueous Precipitation

The following diagram illustrates a typical workflow for the aqueous precipitation synthesis of this compound.

Caption: Workflow for aqueous precipitation synthesis of this compound.

Logical Relationship: Synthesis Methods and Particle Size

Different synthesis methods yield this compound with varying particle sizes, which can impact its performance as a flame retardant.

Caption: Relationship between synthesis method and particle size.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Production Process | Plastics... [chinaplasonline.com]

- 6. WO2006095337A2 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 7. US20120172594A1 - Process for the Synthesis of this compound in Lamellar Crystalline Shape with High Purity and Flowability - Google Patents [patents.google.com]

- 8. EP0507677A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. US5202438A - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 10. CN102757393A - Method for synthesizing nano-scale this compound (MCA) through hydrothermal method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Time-dependent solvothermal synthesis of this compound and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Time-dependent solvothermal synthesis of this compound and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to Melamine Cyanurate (CAS No. 37640-57-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and flame-retardant applications of melamine (B1676169) cyanurate (MCA), identified by CAS number 37640-57-6. Melamine cyanurate is a halogen-free flame retardant extensively utilized in various polymers. This document details its fundamental chemical and physical characteristics, outlines a standard synthesis protocol, and provides methodologies for its thermal analysis through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, the intricate flame-retardant mechanism of this compound is elucidated through a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science, offering in-depth technical information for experimental design and application.

Physicochemical Properties

This compound is a 1:1 adduct of melamine and cyanuric acid. Its properties are summarized in the table below, compiled from various scientific sources.

| Property | Value | References |

| CAS Number | 37640-57-6 | |

| Molecular Formula | C₆H₉N₉O₃ | |

| Molecular Weight | 255.20 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | >300 °C (decomposes) | [1] |

| Density | Approximately 1.70 g/cm³ | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and formaldehyde | |

| Thermal Stability | Decomposes above 300 °C | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of melamine and cyanuric acid in an aqueous medium. The following protocol is a representative example.

Experimental Protocol: Aqueous Synthesis

Materials:

-

Melamine

-

Cyanuric acid

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) (for pH adjustment if necessary)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer

-

Heating and cooling system

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Charge the jacketed glass reactor with deionized water.

-

While stirring, add a strong mineral acid, such as hydrochloric acid, to adjust the pH of the aqueous medium to a value not exceeding 1.

-

Heat the acidic aqueous solution to a temperature between 80 °C and 95 °C.

-

Introduce equimolar amounts of melamine and cyanuric acid into the heated solution with continuous stirring.

-

Maintain the reaction mixture at the specified temperature for 15 to 30 minutes.

-

After the reaction is complete, cool the mixture to approximately 50 °C.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake thoroughly with water at 50 °C to remove any unreacted starting materials and acid.

-

Dry the collected white crystalline product in an oven at 120 °C until a constant weight is achieved.

Thermal Analysis

The thermal stability and decomposition behavior of this compound are critical for its application as a flame retardant. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for characterizing these properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of finely powdered this compound into an alumina (B75360) or platinum crucible.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 20 °C/min.[2]

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition and the temperature of maximum mass loss rate are key parameters to be determined.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into a standard aluminum DSC pan and seal it. An empty, sealed aluminum pan is to be used as a reference.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 450 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks are indicative of phase transitions and decomposition processes.

Flame Retardant Mechanism

The flame-retardant action of this compound is a complex process involving both gas-phase and condensed-phase mechanisms upon thermal decomposition.

When exposed to high temperatures, this compound undergoes endothermic decomposition, absorbing heat and cooling the substrate. This decomposition releases non-flammable gases, primarily nitrogen and ammonia, which dilute the flammable gases and oxygen in the surrounding atmosphere, thus inhibiting combustion in the gas phase. In the condensed phase, the cyanuric acid component can promote the formation of a stable char layer on the surface of the polymer. This char acts as an insulating barrier, preventing further heat transfer to the underlying material and limiting the release of flammable volatiles.

The following diagram illustrates the key steps in the flame-retardant mechanism of this compound.

Caption: Flame retardant mechanism of this compound.

References

An In-depth Technical Guide to the Solubility of Melamine Cyanurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of melamine (B1676169) cyanurate (MC) in a range of organic solvents. The information is compiled from various scientific sources to assist researchers and professionals in its application.

Melamine cyanurate is a halogen-free flame retardant formed from a 1:1 complex of melamine and cyanuric acid.[1] Its low solubility in most solvents is a key characteristic influencing its application and processing.

Quantitative Solubility Data

This compound is generally characterized by its low solubility in water and the majority of common organic solvents.[2][3][4] A comprehensive screening study conducted by the University of Cardiff provides the most detailed quantitative insight into its solubility across various solvent classes. The study determined solubility based on the percentage of mass loss of the solid this compound after immersion in the solvent. Based on this, solvents in which the mass loss was not statistically significant compared to water were classified as "insoluble."

It is important to note that some sources qualitatively describe this compound as soluble in ethanol (B145695) and formaldehyde (B43269) and sparingly soluble in acidic DMSO.[2] However, the quantitative data from the Cardiff University study indicates that this compound is insoluble in ethanol.[3] This discrepancy should be considered during solvent selection. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.

| Solvent Class | Solvent | Mean % Mass Loss | Standard Deviation | P-value (compared to water) | Classification | Additional Notes |

| Polar Aprotic | Dimethylformamide (DMF) | 1.4 | 0.9 | >0.9999 | Insoluble[3] | |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.9 | 0.3 | >0.9999 | Insoluble[3] | Sparingly soluble in acidic DMSO[2][5] | |

| Polar Protic, Alcohol | Ethanol | 0.8 | 0.1 | 0.9998 | Insoluble[3] | Contradictory reports exist, with some sources stating it is soluble[2][4] |

| Methanol | 1.7 | 1.0 | >0.9999 | Insoluble[3] | ||

| Isopropanol | 1.6 | 1.2 | >0.9999 | Insoluble[3] | ||

| Polar Aprotic, Ketone | Acetone | 1.1 | 0.4 | >0.9999 | Insoluble[3] | |

| Halogenated | Chloroform | 0.5 | 0.5 | 0.9997 | Insoluble[3] | |

| Dichloromethane | 0.7 | 0.3 | 0.9997 | Insoluble[3] | ||

| Nonpolar | Cyclohexane | 0.9 | 0.8 | >0.9999 | Insoluble[3] | |

| Hexane | 1.6 | 0.9 | >0.9999 | Insoluble[3] | ||

| Ether | Diethyl Ether | 1.6 | 1.3 | >0.9999 | Insoluble[3] | |

| Tetrahydrofuran (THF) | 1.4 | 1.0 | >0.9999 | Insoluble[3] | ||

| Ester | Ethyl Acetate | 1.0 | 0.0 | >0.9999 | Insoluble[3] | |

| Other | Formaldehyde | - | - | - | Soluble[2][4] | No quantitative data available |

Table based on data from a solubility screening experiment where "insoluble" indicates no significant difference in mass loss compared to water (p > 0.05).[3]

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound, as adapted from the literature.[3] This protocol provides a robust framework for reproducing solubility screening experiments.

Objective: To determine the solubility of this compound in various organic solvents by measuring the mass loss of the solid.

Materials:

-

This compound (MC) powder

-

Selected organic solvents (e.g., DMF, DMSO, ethanol, etc.)

-

Deionized water (as a control)

-

Flasks (100 mL)

-

Glass sinter funnel (Grade 3)

-

Drying oven

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 300 mg of this compound powder.

-

Dissolution: Add the weighed this compound to a flask containing 75 mL of the chosen organic solvent.

-

Agitation: Shake the flask vigorously for 2 minutes to ensure thorough mixing.

-

Equilibration: Allow the flask to stand overnight to reach equilibrium.

-

Filtration: Filter the mixture using a glass sinter funnel to separate the undissolved solid.

-

Drying: Place the collected solid in a drying oven at 100°C for 18 hours to remove any residual solvent.

-

Mass Measurement: After drying, accurately weigh the remaining solid.

-

Calculation: Calculate the percentage of mass loss to determine the amount of this compound that dissolved in the solvent.

-

Control: Perform the same procedure using deionized water as a negative control, as this compound is known to be insoluble in water.[3]

-

Replication: Conduct all experiments in triplicate to ensure the reliability of the results.

Visualizations

The following diagram illustrates the experimental workflow for the solubility determination of this compound.

The logical relationship for classifying the solubility based on the experimental outcome is depicted in the diagram below.

References

An In-Depth Technical Guide to the Endothermic Decomposition of Melamine Cyanurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine (B1676169) cyanurate (MCA), a halogen-free flame retardant, is a supramolecular complex formed through hydrogen bonding between melamine and cyanuric acid.[1] Its efficacy as a fire retardant is largely attributed to its endothermic decomposition process, which absorbs significant heat, thereby cooling the substrate and inhibiting combustion.[2] This technical guide provides a comprehensive overview of the core principles of melamine cyanurate's thermal decomposition, including the reaction pathways, thermodynamic properties, and the analytical techniques used for its characterization.

Core Decomposition Process

The thermal decomposition of this compound is a multi-stage process that begins at temperatures above 300°C.[3] The primary mechanism involves an endothermic breakdown of the crystalline structure, followed by the sublimation and decomposition of its constituent components, melamine and cyanuric acid.[4] This process releases non-combustible gases, such as ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), which dilute flammable gases in the flame zone and inhibit combustion.[2][5]

The key stages of decomposition are:

-

Initial Decomposition: this compound remains stable up to approximately 320°C.[6] Above this temperature, it undergoes an endothermic decomposition into melamine and cyanuric acid, acting as a heat sink.[4][6]

-

Sublimation and Gas Phase Activity: The vaporized melamine acts as an inert gas source, diluting oxygen and fuel gases at the point of combustion.[4]

-

Condensed Phase Reactions: The released cyanuric acid can react with the polymer matrix to form a protective char layer.[4] This char acts as a physical barrier, insulating the underlying material from heat and oxygen.[2]

-

Formation of Higher Condensates: At elevated temperatures, melamine undergoes a series of condensation reactions, eliminating ammonia and forming more thermally stable structures such as melam, melem, and melon.[7][8]

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the endothermic decomposition of this compound, as determined by various thermal analysis techniques.

| Parameter | Value | Analytical Method(s) |

| Decomposition Onset Temperature (Tonset) | ~316 - 370°C | Thermogravimetric Analysis (TGA) |

| Temperature of Maximum Weight Loss | 300 - 400°C | TGA |

| Weight Loss (334.14 - 416.79°C) | ~88.25% | TGA |

| Char Residue at 800°C | ~1.2% | TGA |

| Enthalpy of Decomposition (ΔHdecomp) | Endothermic (absorbs heat) | Differential Scanning Calorimetry (DSC) |

| Sublimation Temperature | 440°C | Thermal Analysis |

Note: The exact values can vary depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. Detailed methodologies for these experiments are outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample of this compound powder (typically 3-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Heating Rate: A constant heating rate, commonly 10°C/min or 20°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature, typically around 800-1000°C, to ensure complete decomposition.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, confirming the endothermic nature of its decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter is employed.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a continuous flow of inert gas, such as nitrogen.

-

Heating Program: The sample and reference are heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the decomposition of the material (e.g., from ambient to 500°C).

-

-

Data Analysis: The DSC curve plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events, such as decomposition, are observed as peaks in the heat flow signal. The area under the peak can be integrated to quantify the enthalpy of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit is coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis tube or cup.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C or higher) in an inert atmosphere (helium). This rapid heating causes thermal fragmentation of the sample.

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by a carrier gas. The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum for each component.

-

Data Analysis: The mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

Visualizing the Decomposition Pathway

The following diagrams illustrate the key relationships and workflows in the study of this compound's endothermic decomposition.

Conclusion

The endothermic decomposition of this compound is a complex yet well-characterized process that is fundamental to its role as a flame retardant. By absorbing heat and releasing non-flammable gases, it effectively disrupts the combustion cycle. A thorough understanding of its decomposition pathway, thermodynamic properties, and the appropriate analytical methodologies is crucial for researchers and scientists in the fields of materials science, polymer chemistry, and fire safety engineering. The data and protocols presented in this guide offer a solid foundation for further research and development in these areas.

References

- 1. (PDF) Thermal Decomposition Behavior of this compound. [research.amanote.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. additivebz.com [additivebz.com]

- 6. News - Flame retardant mechanism of this compound [xingfeichemical.com]

- 7. Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of this compound@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) Hybrid Nanosheet-Containing Polyamide 6 Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Dual-Action Flame Retardancy of Melamine Cyanurate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas and solid phase mechanisms of action of melamine (B1676169) cyanurate (MCA) as a halogen-free flame retardant. It is designed to be a core resource for researchers, scientists, and professionals in drug development who require a deep understanding of its chemical and physical properties in fire safety applications. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex chemical pathways involved.

Introduction to Melamine Cyanurate (MCA)

This compound is a salt formed through a 1:1 adduct of melamine and cyanuric acid.[1] Its structure is stabilized by an extensive two-dimensional network of hydrogen bonds.[1] As a nitrogen-rich compound, MCA has emerged as a leading environmentally friendly, halogen-free flame retardant, particularly effective in polymers such as polyamides (PA6 and PA66), thermoplastic polyurethanes (TPU), and others.[1][2] Its efficacy stems from a dual-action mechanism that operates in both the solid and gas phases during combustion.[1]

Core Flame Retardant Mechanisms

The fire-retardant action of this compound is a multi-faceted process that begins with its thermal decomposition and proceeds through a series of physical and chemical events in both the solid polymer matrix and the surrounding gas phase.

Endothermic Decomposition

Upon exposure to high temperatures, typically above 320°C, this compound undergoes an endothermic decomposition, breaking down into its constituent components: melamine and cyanuric acid.[3] This process absorbs a significant amount of heat from the polymer substrate, thereby cooling the material and slowing down the rate of its thermal degradation.[3]

Gas Phase Action: Dilution and Flame Inhibition

The decomposition of MCA releases a significant volume of non-combustible gases, primarily nitrogen and ammonia, into the gas phase.[2][3] This has a twofold effect:

-

Dilution: The released inert gases dilute the concentration of flammable gases and oxygen in the flame zone. This reduces the fuel available for combustion and lowers the overall temperature of the flame, thus inhibiting its propagation.[2]

-

Flame Inhibition: While the primary gas-phase action is dilution, some reactive nitrogen species may also participate in quenching free radicals (e.g., H• and OH•) in the flame, further interrupting the combustion chain reactions.

Solid Phase Action: Char Formation

In the condensed phase, the decomposition products of MCA, particularly cyanuric acid, interact with the degrading polymer.[1] This interaction promotes the formation of a stable, insulating char layer on the surface of the material.[1] This char layer acts as a physical barrier with several protective functions:

-

Insulation: It shields the underlying polymer from the heat of the flame, reducing the rate of further pyrolysis.

-

Mass Transfer Barrier: It hinders the escape of flammable volatile decomposition products from the polymer into the gas phase.

-

Oxygen Barrier: It limits the diffusion of oxygen from the atmosphere to the polymer surface, starving the combustion process.

The formation of this protective char is a critical aspect of MCA's solid-phase action and significantly contributes to its overall flame retardant efficiency.

Quantitative Performance Data

The effectiveness of this compound as a flame retardant can be quantified through various standard testing methods. The following tables summarize typical data for polyamide 6 (PA6) and polyamide 66 (PA66) formulations containing different loadings of MCA.

Table 1: Thermogravimetric Analysis (TGA) Data for PA6 and PA66 with MCA

| Material | MCA Content (wt%) | Onset Decomposition Temp. (Tonset) (°C) | Temperature at Max. Decomposition Rate (Tmax) (°C) | Char Yield at 700°C (%) |

| Neat PA6 | 0 | ~411 | ~465 | Low |

| PA6 + MCA | 3 | ~373 | - | Increased |

| PA6 + MCA | 15 | Lowered | - | Significantly Increased |

| Neat PA66 | 0 | - | - | Low |

| PA66 + MCA | 6 | Decreased | - | Increased |

Note: TGA data can vary based on experimental conditions such as heating rate and atmosphere.

Table 2: Cone Calorimetry Data for PA6 and PA66 with MCA

| Material | MCA Content (wt%) | Time to Ignition (TTI) (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Release (TSR) (m²/m²) |

| Neat PA6 | 0 | - | High | High | High |

| PA6 + MCA | 3 | - | Decreased | Decreased | - |

| PA6 + MCA-PZS | 5 | - | Reduced by 29.4% | Reduced by 32.1% | - |

| PA6 + 11% MCA + 4% Boehmite | 11 | 53 | 322.5 | 79.8 | - |

| Neat PA66 | 0 | - | High | High | High |

| PA66 + MCA | - | - | Reduced | Reduced | - |

Note: Cone calorimetry data is highly dependent on the applied heat flux.

Table 3: Flammability Test Data (LOI and UL-94) for PA6 and PA66 with MCA

| Material | MCA Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (at specified thickness) |

| Neat PA6 | 0 | ~21-23 | No Rating (NR) |

| PA6 + MCA | 8 | 29.3 | V-0 |

| PA6 + MCA | 10 | 35 | V-2 |

| PA6 + MCA | 15 | 30.4 | V-0 (3.2 mm) |

| PA6 + 11% MCA + 4% Boehmite | 11 | 33.8 | V-0 (2.0 mm) |

| Neat PA66 | 0 | - | NR |

| PA66 + MCA | 6 | 31.5 | V-0 |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for result replication and comparison.

Thermogravimetric Analysis (TGA)

-

Standard: ISO 11358

-

Objective: To determine the thermal stability and decomposition characteristics of the material.

-

Methodology: A small sample (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides data on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual char.

Cone Calorimetry

-

Standard: ASTM E1354 / ISO 5660

-

Objective: To measure the heat release rate and other combustion properties of a material under fire-like conditions.

-

Methodology: A flat specimen (typically 100x100 mm) is exposed to a constant external heat flux from a conical heater. The sample is ignited by a spark, and the combustion products are collected by an exhaust hood. The instrument measures the oxygen concentration in the exhaust gas to calculate the heat release rate based on the principle of oxygen consumption. Other parameters measured include time to ignition (TTI), total heat released (THR), smoke production rate (SPR), and mass loss rate.

Limiting Oxygen Index (LOI)

-

Standard: ASTM D2863 / ISO 4589-2

-

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

-

Methodology: A small, vertically oriented specimen is ignited at its upper end in a controlled atmosphere within a glass chimney. The oxygen concentration in the gas mixture is systematically varied until the minimum concentration required to sustain burning for a specified time or over a specified length of the specimen is determined. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

-

Standard: UL-94

-

Objective: To classify the flammability of plastic materials based on their response to a small open flame.

-

Methodology: A rectangular bar specimen is held vertically and subjected to two applications of a calibrated flame for 10 seconds each. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen are recorded. Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the key pathways and relationships in the flame retardant action of this compound.

Caption: Gas phase flame retardant action of this compound.

Caption: Solid phase flame retardant action of this compound.

Caption: Experimental workflow for evaluating MCA flame retardancy.

Conclusion

This compound is a highly effective, halogen-free flame retardant that operates through a synergistic combination of gas phase and solid phase mechanisms. Its endothermic decomposition, release of inert gases, and promotion of a protective char layer collectively contribute to a significant reduction in the flammability of various polymers. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals to understand, evaluate, and implement this compound in the development of fire-safe materials. The visualized chemical pathways offer a clear conceptual framework for its mode of action, aiding in the design of next-generation flame retardant systems.

References

The Core of Char Formation: An In-depth Technical Guide to the Mechanism of Melamine Cyanurate in Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine (B1676169) cyanurate (MCA), a halogen-free flame retardant, is widely utilized to enhance the fire safety of various polymeric materials. Its efficacy is largely attributed to its ability to promote the formation of a protective char layer upon thermal decomposition. This technical guide provides a comprehensive overview of the core mechanisms governing the char formation of melamine cyanurate in polymers. It delves into the chemical and physical transformations that occur during the thermal degradation of MCA and its interaction with different polymer matrices, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction

The incorporation of flame retardants into polymeric materials is a critical aspect of ensuring product safety across numerous industries. This compound (MCA) has emerged as a prominent halogen-free flame retardant due to its low toxicity, reduced smoke generation, and effective fire-retardant properties.[1][2] MCA's primary flame-retardant action is multifaceted, involving endothermic decomposition, dilution of the flammable gases in the gas phase, and, most importantly, the formation of a thermally stable char layer in the condensed phase.[1][2][3] This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the transfer of flammable volatiles to the flame front.[2][3] Understanding the intricate mechanism of char formation is paramount for optimizing the flame retardancy of polymers and designing novel fire-safe materials.

The General Mechanism of this compound Action

This compound is a crystalline complex formed through hydrogen bonding between melamine and cyanuric acid.[4] Its flame-retardant action is a combination of gas-phase and condensed-phase mechanisms.

-

Endothermic Decomposition: MCA undergoes an endothermic decomposition at elevated temperatures, absorbing a significant amount of heat from the surroundings. This cooling effect can slow down the combustion process of the polymer.[2]

-

Gas Phase Action: Upon decomposition, MCA releases non-combustible gases such as ammonia (B1221849) (NH₃) and nitrogen (N₂).[3][5] These gases dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting the flame.[2][3]

-

Condensed Phase Action (Char Formation): In the solid phase, the decomposition products of MCA interact with the polymer matrix, promoting the formation of a stable, insulating char layer.[2][5] This is the focal point of this guide.

Detailed Char Formation Mechanism

The charring process is highly dependent on the polymer matrix. The following sections detail the mechanism in different polymer systems.

Polyamides (PA6 and PA66)

MCA is particularly effective in polyamides. The mechanism involves a series of chemical reactions between the decomposition products of MCA and the polyamide chains.

-

Decomposition of MCA: In the presence of polyamides, the decomposition of MCA occurs at a lower temperature (around 320-400°C) compared to pure MCA (above 400°C).[6] MCA dissociates into melamine and cyanuric acid.[7]

-

Sublimation and Decomposition of Melamine: A portion of the melamine sublimes and acts in the gas phase. The remaining melamine undergoes a series of condensation reactions, releasing ammonia and forming more thermally stable structures like melam, melem, and melon.[4]

-

Decomposition of Cyanuric Acid: Cyanuric acid can tautomerize to isocyanic acid and subsequently decompose.

-

Interaction with Polyamide Chains: The ammonia released from melamine decomposition acts as a catalyst for the aminolysis of the polyamide's amide bonds. This leads to chain scission and the formation of amine and carboxyl end groups.[6]

-

Cross-linking and Charring: The degradation products of both MCA and the polyamide undergo complex condensation and cross-linking reactions. In PA66, the degradation product cyclopentanone (B42830) is particularly reactive with the decomposition products of MCA, leading to the formation of a highly cross-linked, nitrogen-rich char.[6] This char is more stable and provides better insulation compared to the char formed in PA6, where the primary degradation product is the less reactive caprolactam.[6]

Other Polymer Systems

-

Thermoplastic Polyurethanes (TPU): In TPUs, MCA's decomposition products interact with the polyurethane chains. The released cyanuric acid can react with the polymer to form a char that prevents the release of flammable gases.[7][8] Synergistic effects are often observed when MCA is combined with phosphorus-containing flame retardants, leading to a more stable and coherent char structure.[9]

-

Polyolefins (PE, PP): The effectiveness of MCA in non-polar polymers like polyethylene (B3416737) and polypropylene (B1209903) is generally lower than in polyamides.[2] Char formation is less pronounced, and the flame retardancy relies more on the gas-phase mechanism. However, synergistic combinations with other flame retardants can enhance charring.[1]

-

Epoxy Resins: In epoxy resins, MCA's flame retardant action is primarily through a heat sink effect in both the gaseous and condensed phases.[6][10] The condensed phase charring action of MCA alone in epoxy resins is considered to be relatively poor.[6][10]

-

Ethylene Vinyl Acetate (EVA): In EVA composites, MCA, often in combination with other flame retardants like aluminum hydroxide (B78521) (ATH), promotes the formation of a protective char layer.[11]

Quantitative Data on Char Formation and Flame Retardancy

The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and cone calorimetry, demonstrating the effect of MCA on the char formation and flame retardancy of various polymers.

Table 1: Thermogravimetric Analysis (TGA) Data

| Polymer System | Additive(s) | Tonset (°C) | Tmax (°C) | Char Yield at 800°C (%) | Reference(s) |

| Polyamide 6 (PA6) | None | 411.06 | 465.53 | - | [12] |

| PA6 | 3 wt% MCA | 372.95 | - | - | [12] |

| Polypropylene (PP) | None | - | - | < 1 | [13] |

| PP | 6 wt% MCA | - | - | ~2 | [13] |

| Thermoplastic Polyurethane (TPU) | None | - | - | ~2 | [9] |

| TPU | 30 wt% (MPP/MC/AlPi) | - | - | ~20 | [9] |

| Low-Density Polyethylene (LDPE) | None | - | - | < 1 | [1] |

| LDPE | MHPA + MCA | - | - | 24.4 | [1] |

Tonset: Onset decomposition temperature; Tmax: Temperature of maximum mass loss rate.

Table 2: Cone Calorimetry Data

| Polymer System | Additive(s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) | Char Residue (%) | Reference(s) |

| Polyamide 6 (PA6) | None | 453.4 | 119.9 | - | - | [12] |

| PA6 | 5 wt% MCA@PZS | 320.1 | 80.2 | - | - | [12] |

| Thermoplastic Polyurethane (TPU) | None | 2660 | - | - | - | [9] |

| TPU | 30 wt% (8% MPP, 12% MC, 10% AlPi) | 452 | - | - | - | [9] |

| Unsaturated Polyester Resin (UPR) | None | 751.3 | 177.5 | 35 | < 1 | [14] |

| UPR | MCA + HF-P | - | 91.2 | - | 17.3 | [14] |

| Low-Density Polyethylene (LDPE) | None | - | - | - | < 1 | [1] |

| LDPE | MHPA + MCA | ↓ 46.8% | ↓ 20% | - | 24.4 | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the char formation mechanism of MCA in polymers.

Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the thermal stability of the material and identify the evolved gaseous products during decomposition.

Methodology:

-

Sample Preparation: A small amount of the polymer composite (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).[15][16]

-

TGA Instrument Setup: The TGA is programmed with a specific heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation) with a constant gas flow rate (e.g., 20-50 mL/min).[15][17] The temperature range is typically from ambient to 800-1000°C.[17]

-

TGA-FTIR Interface: The evolved gases from the TGA furnace are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation).[17]

-

FTIR Data Acquisition: FTIR spectra of the evolved gases are collected at regular intervals (e.g., every 30-60 seconds) throughout the TGA run.[17]

-

Data Analysis: The TGA data provides the weight loss as a function of temperature, from which the onset decomposition temperature, peak decomposition temperature, and char yield are determined. The FTIR spectra are analyzed to identify the chemical nature of the evolved gases at different stages of decomposition by comparing them with spectral libraries.

Cone Calorimetry

Objective: To evaluate the fire behavior of the material under forced-flaming conditions, providing data on heat release, smoke production, and mass loss.[18][19]

Methodology:

-

Sample Preparation: Square samples of the polymer composite (typically 100 mm x 100 mm x 3 mm) are prepared. The samples are wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.[20][21]

-

Instrument Setup: The cone calorimeter is set to a specific heat flux (e.g., 35 or 50 kW/m²).[14][21]

-

Test Procedure: The sample is placed under the conical heater, and an ignition source (spark igniter) is positioned above the sample.[20][21] Upon ignition, the time to ignition is recorded. The test continues until flaming ceases.

-

Data Collection: During the test, the instrument continuously measures the oxygen concentration in the exhaust stream, from which the heat release rate is calculated based on the oxygen consumption principle.[18] Other parameters such as total heat release, smoke production rate, and mass loss are also recorded.

-

Post-Test Analysis: The morphology and composition of the char residue are often analyzed using techniques like SEM and XPS.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental and chemical composition of the char residue surface.[7][22]

Methodology:

-

Sample Preparation: A small piece of the char residue obtained from combustion tests (e.g., cone calorimetry or UL-94) is mounted on a sample holder.

-

Instrument Setup: The XPS analysis is performed in an ultra-high vacuum chamber. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface.[7]

-

Data Acquisition:

-